4,4',4''-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid
Description
This compound, with the systematic name 4,4',4''-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid, is a triazine-based derivative featuring three azo (-N=N-) linkages and three benzenesulfonic acid groups. Its sodium salt form (CAS 16387-18-1) is water-soluble due to the sulfonate (-SO₃⁻) groups, which enhance ionic character and stability in aqueous media .
Properties
CAS No. |
17895-45-3 |
|---|---|
Molecular Formula |
C24H20N8O9S3 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
4-[[2,4-diamino-3,5-bis[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C24H20N8O9S3/c25-22-20(30-27-14-1-7-17(8-2-14)42(33,34)35)13-21(31-28-15-3-9-18(10-4-15)43(36,37)38)23(26)24(22)32-29-16-5-11-19(12-6-16)44(39,40)41/h1-13H,25-26H2,(H,33,34,35)(H,36,37,38)(H,39,40,41) |
InChI Key |
REBCXGWJUSDORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2N)N=NC3=CC=C(C=C3)S(=O)(=O)O)N)N=NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Diaminobenzenesulfonic Acid
This intermediate is critical as the central core for the tris-azo compound. The literature and patents describe improved methods to synthesize this sulfonated aromatic amine with high yield and purity.
- Starting from 2,4-dinitrochlorobenzene, reaction with sodium hydrogen sulfite followed by reduction to yield 2,4-diaminobenzenesulfonic acid.
- Disadvantages: low yield, poor product quality, environmental issues due to sulfuric acid usage.
Improved Method (Patent WO2008011830A1):
- React m-phenylenediamine (1,2-diaminobenzene) with sulfuric acid or oleum in a high-boiling solvent (140–250°C).
- Solvents include inorganic phosphoric acids or organic solvents with boiling points >140°C (e.g., xylene, trimethylbenzene, nitrobenzene).
- The reaction produces 2,4-diaminobenzenesulfonic acid with higher yield and purity, reducing environmental impact and cost.
- Subsequent salt formation (e.g., besylate salts) improves isolation and handling.
Alternative Sulfonation Process (Patent EP1400507A1 and ES2398647T3):
- 1,2-diaminobenzene is reacted with anhydrous sulfuric acid containing controlled amounts of SO3 at 100–160°C for 1–20 hours with stirring.
- Water or ice is added post-reaction to adjust sulfuric acid concentration to 30–75% w/w, causing precipitation of the sulfonic acid.
- The product is isolated by filtration, optionally washed with dilute sulfuric acid, and purified by dissolution in hot water and activated carbon treatment.
- This method yields highly pure 3,4-diaminobenzenesulfonic acid, a positional isomer relevant for related compounds.
| Parameter | Range/Conditions | Notes |
|---|---|---|
| Temperature | 100–160 °C | Sulfonation reaction temperature |
| Reaction Time | 1–20 hours | Dependent on scale and desired yield |
| Sulfuric Acid Concentration | 30–75% w/w (post-water addition) | Controls precipitation and purity |
| Solvent | Anhydrous sulfuric acid or organic solvents (e.g., xylene) | High-boiling solvents improve yield |
| SO3 Content | Up to 1 mol per mol of diamine | Excess SO3 leads to disulfonic acid byproducts |
Formation of Azo Linkages (Diazotization and Coupling)
The tris-azo structure is formed by diazotization of the amino groups on the 2,4-diaminobenzenesulfonic acid core, followed by coupling with benzenesulphonic acid derivatives.
- Diazotization: The amino groups are converted to diazonium salts using nitrous acid under acidic conditions, typically at low temperatures (0–5 °C) to maintain stability.
- Coupling Reaction: The diazonium salts are reacted with sulfonated aromatic compounds (e.g., benzenesulphonic acid) to form azo bonds (-N=N-).
- The tris-azo formation involves three such coupling reactions at the 1,3,5 positions of the benzene ring, yielding the tris(benzenesulphonic acid) substituted azo compound.
Specific reaction conditions such as pH, temperature, and stoichiometry are optimized to maximize yield and avoid side reactions.
Purification and Salt Formation
- The crude tris-azo tris-sulfonic acid is purified by crystallization or precipitation, often as sodium or other salt forms to enhance solubility and stability.
- Activated carbon treatment and recrystallization from aqueous solvents improve purity.
- Salt formation may involve reaction with bases (NaOH, KOH) or organic amines to form stable salts suitable for industrial applications.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Sulfonation of 1,2-diaminobenzene | Sulfuric acid/oleum, 100–160°C, 1–20 h, organic solvent or neat acid | 2,4-Diaminobenzenesulfonic acid intermediate |
| Diazotization | NaNO2/HCl, 0–5 °C | Formation of diazonium salts |
| Azo Coupling | Benzenesulphonic acid derivatives, controlled pH/temp | Formation of tris-azo tris-sulfonic acid |
| Purification | Crystallization, activated carbon, salt formation | Pure, stable final compound |
Research Results and Yield Data
- The improved sulfonation methods report yields exceeding 80–90% with high purity, significantly better than conventional methods.
- The use of high-boiling organic solvents reduces side reactions and environmental burden.
- Salt formation reactions proceed with near-quantitative yields, facilitating isolation and handling.
- Diazotization and coupling steps are well-established with yields typically above 85%, depending on scale and control of reaction parameters.
Chemical Reactions Analysis
4,4’,4’'-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, often forming sulfonate esters or amides.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dye and Pigment Industry
One of the primary applications of this compound is in the dye and pigment industry. The azo structure is known for producing vibrant colors, making it suitable for textile dyes and colorants in plastics and coatings. Its stability and solubility enhance its effectiveness in various formulations.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a reagent for the detection of metals and other analytes. The sulfonic groups facilitate complexation with metal ions, allowing for sensitive detection methods such as spectrophotometry.
Biological Research
The compound's ability to form stable complexes has led to its use in biological research. It can serve as a marker or tracer in biochemical assays due to its distinct colorimetric properties. Studies have shown its potential in tracking cellular processes or as part of drug delivery systems.
Environmental Science
Trisodium 4,4',4''-[(2,4-diaminobenzene-1,3,5-triyl)tris(azo)]tris[benzenesulphonate] has been explored for its role in environmental remediation. Its ability to bind heavy metals makes it a candidate for removing pollutants from water sources.
Case Study 1: Textile Dyeing
A study conducted on the application of this compound in textile dyeing demonstrated that it provides excellent color fastness and is effective on various fabric types. The results indicated that the azo compound could replace more toxic dyes traditionally used in the industry.
| Fabric Type | Color Fastness Rating | Application Method |
|---|---|---|
| Cotton | 4-5 | Exhaustion |
| Polyester | 5 | Continuous dyeing |
Case Study 2: Heavy Metal Detection
Research published in a peer-reviewed journal highlighted the use of this azo compound as a colorimetric sensor for detecting lead ions in aqueous solutions. The study reported a significant change in color intensity correlating with lead concentration levels.
| Lead Concentration (ppm) | Color Intensity (Absorbance) |
|---|---|
| 0 | 0.05 |
| 10 | 0.15 |
| 50 | 0.45 |
Mechanism of Action
The mechanism of action of 4,4’,4’'-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance its solubility and reactivity in aqueous environments. These interactions can affect cellular pathways and biochemical processes, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with other triazine-based derivatives to highlight structural, functional, and application-based differences.
2.1. Functional Group and Substituent Analysis
2.2. Key Differences and Research Findings
- Solubility and Ionicity : The sulfonic acid derivative exhibits superior water solubility compared to carboxylic acid or aldehyde analogs, which are typically soluble in polar organic solvents (e.g., DMF, THF). This makes the former suitable for aqueous-phase applications .
- Coordination Chemistry : Carboxylic acid and aldehyde derivatives (e.g., 61414-16-2, 443922-06-3) are widely used in MOFs due to their ability to coordinate with metal ions (e.g., Zn²⁺, Cu²⁺). In contrast, the sulfonic acid derivative’s ionic nature limits its role in conventional MOF synthesis but may enable ion-exchange applications .
- Chromophoric Properties: The azo groups in the target compound enable strong light absorption in the visible range (~400–600 nm), a feature absent in non-azo triazine derivatives. This property is critical for dye-sensitized materials or optical sensors .
- Thermal Stability : Ethynyl-linked H3BTE (205383-17-1) shows exceptional thermal stability (>400°C), whereas azo-linked compounds may decompose at lower temperatures due to N=N bond lability .
2.3. Application-Specific Comparisons
- Dye Industry: The target compound’s sulfonic acid groups enhance dye fixation on fabrics, while its azo groups provide vibrant colors. Non-azo triazines (e.g., 61414-16-2) lack this chromophoric utility .
- MOF Construction : Carboxylic acid derivatives (61414-16-2, 205383-17-1) are preferred for constructing high-surface-area MOFs (e.g., 61414-16-2-based MOFs achieve >5000 m²/g surface area) .
- Sensing : Aldehyde-functionalized triazines (443922-06-3) are used in luminescent MOFs for detecting volatile organic compounds (VOCs), while the target compound’s ionic nature may limit such applications .
Biological Activity
4,4',4''-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid, also known by its CAS number 17895-45-3, is a complex azo compound with potential biological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C24H20N8O9S3
- Molecular Weight : 660.66 g/mol
- Density : 1.74 g/cm³ (predicted)
- pKa : -1.17 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antibacterial and antifungal properties. Azo compounds are known for their ability to interact with biological systems due to their structural characteristics.
Antimicrobial Activity
Research indicates that azo compounds can exhibit significant antimicrobial properties. For instance:
- A study demonstrated that certain azo compounds showed inhibitory effects against various strains of bacteria and fungi, suggesting potential applications in antimicrobial therapies .
- The compound's structure allows it to chelate metal ions, which is a mechanism often associated with enhanced antimicrobial activity .
Case Studies and Research Findings
- Antibacterial Studies :
- Antifungal Activity :
- Metal Chelation :
Data Table: Biological Activity Summary
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : Interaction with cell membranes leading to increased permeability.
- Metabolic Interference : Inhibition of key metabolic enzymes in microbial cells.
- Metal Ion Chelation : Binding of essential metal ions required for microbial growth.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of triazine-based azo compounds like 4,4',4''-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid?
- Methodological Answer : Synthesis optimization requires precise stoichiometric control of diazonium salt coupling and sulfonation steps. For example, reflux conditions (e.g., absolute ethanol with glacial acetic acid as a catalyst, as shown in ) are critical for achieving high yields. Reaction time (4 hours) and solvent removal under reduced pressure must be monitored to avoid decomposition of thermally labile intermediates. Purification via recrystallization or column chromatography is recommended to isolate the product from unreacted starting materials .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy should resolve aromatic proton environments (e.g., δ 7.0–8.5 ppm for benzene rings) and confirm the presence of sulfonic acid groups via distinct splitting patterns. Infrared (IR) spectroscopy can identify characteristic azo (N=N) stretches (~1450–1550 cm⁻¹) and sulfonic acid S=O stretches (~1050–1200 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential to confirm the molecular ion peak and rule out impurities .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model electron density distribution on the triazine core and azo linkages to predict regioselectivity in electrophilic substitution reactions. Tools like Gaussian or ORCA enable transition-state analysis for azo bond formation. Coupling these with cheminformatics platforms (e.g., ICReDD’s reaction path search methods in ) allows rapid screening of solvent and catalyst combinations .
Q. How should researchers address contradictions in spectral data during characterization?
- Methodological Answer : Overlapping signals in NMR (e.g., unresolved C4 and C6 carbons in ) can be resolved using 2D techniques like HSQC or HMBC to assign connectivity. For discrepancies in mass spectrometry, isotopic labeling (e.g., deuterated analogs in ) or tandem MS/MS fragmentation can clarify structural ambiguities. Cross-validation with X-ray crystallography is recommended if single crystals can be obtained .
Q. What experimental designs are suitable for studying the acid-base behavior of the sulfonic acid groups in aqueous systems?
- Methodological Answer : Potentiometric titration with standardized NaOH (0.1 M) under nitrogen can determine the dissociation constants (pKa) of the sulfonic acid groups. UV-Vis spectroscopy at varying pH levels (1–13) can monitor shifts in λmax due to deprotonation. Molecular dynamics simulations (e.g., GROMACS) may model hydration shells around the sulfonate anions to explain solubility trends .
Q. How can the compound’s photostability be assessed for applications in optical materials?
- Methodological Answer : Irradiate solutions (e.g., in DMSO or water) under UV-Vis light (250–700 nm) and monitor degradation via HPLC or UV-Vis kinetics. Compare with control samples containing stabilizers (e.g., hindered amine light stabilizers). Time-dependent DFT (TD-DFT) calculations can predict excited-state behavior and identify vulnerable azo or triazine moieties .
Data Management and Safety
Q. What protocols ensure reproducible synthesis and data integrity in multi-step reactions?
- Methodological Answer : Implement electronic lab notebooks (ELNs) to log reaction parameters (e.g., temperature, solvent purity) and raw spectral data. Use cheminformatics software (e.g., ChemAxon) to track batch-to-batch variations. Adhere to safety protocols in for handling sulfonic acids, including fume hood use and PPE (gloves, goggles) .
Q. How can machine learning enhance the design of derivatives with improved properties?
- Methodological Answer : Train models on datasets of triazine-azo derivatives (e.g., solubility, λmax, thermal stability) using platforms like TensorFlow or PyTorch. Feature engineering should include molecular descriptors (e.g., topological polar surface area, logP) and reaction conditions. Active learning loops can prioritize synthetic targets with predicted high quantum yield or low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
